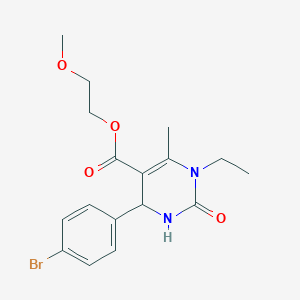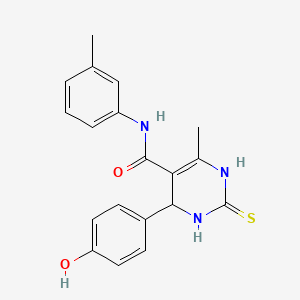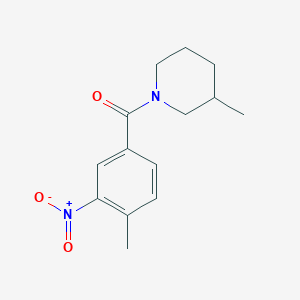![molecular formula C19H22N2O4 B4999251 4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4999251.png)
4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide, also known as FTY720, is a synthetic sphingosine analogue that has been extensively studied for its potential applications in scientific research. It was first synthesized in 1992 by researchers at the University of Basel, Switzerland, and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide acts as a functional antagonist of S1P receptors, which are involved in the regulation of lymphocyte migration and immune responses. By binding to these receptors, this compound induces their internalization and degradation, leading to a decrease in lymphocyte migration and immune cell activation. This has been shown to have a wide range of effects on the immune system, including the prevention of autoimmune diseases and the suppression of transplant rejection.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, this compound has also been shown to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, and has been proposed as a potential treatment for neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease. It has also been shown to have anti-cancer effects, particularly in the treatment of leukemia and breast cancer.
实验室实验的优点和局限性
The advantages of using 4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide in scientific research include its well-characterized mechanism of action, its ability to modulate the immune system, and its potential therapeutic applications in a wide range of diseases. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity at high doses.
未来方向
There are numerous potential future directions for research on 4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide, including the development of new synthetic analogues with improved solubility and bioavailability, the investigation of its potential therapeutic applications in a wider range of diseases, and the development of new methods for delivering this compound to specific tissues or cells. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective and anti-cancer effects, and to develop more effective strategies for using this compound in the treatment of these diseases.
合成方法
The synthesis of 4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide involves several steps, including the reaction of 4-butoxybenzoyl chloride with 2-furylacetic acid to form the corresponding ester, which is then converted to the amide by reaction with methylamine. The resulting compound is then reacted with acetic anhydride to form the vinyl ester, which is reduced with sodium borohydride to yield the final product.
科学研究应用
4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide has been studied extensively for its potential applications in scientific research, particularly in the fields of immunology and neuroscience. It has been shown to modulate the immune system by binding to sphingosine-1-phosphate (S1P) receptors on lymphocytes, leading to their sequestration in lymph nodes and preventing their migration to sites of inflammation. This has potential therapeutic applications in the treatment of autoimmune diseases and transplant rejection.
属性
IUPAC Name |
4-butoxy-N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-4-11-24-15-9-7-14(8-10-15)18(22)21-17(19(23)20-2)13-16-6-5-12-25-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,20,23)(H,21,22)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYYKEZOPNOHFM-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2,6-dichlorophenoxy)butyl]morpholine oxalate](/img/structure/B4999168.png)

![3'-ethyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4999182.png)
![4-[(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4999189.png)
![N-cyclopropyl-2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B4999190.png)
![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B4999204.png)
![9-[(4-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4999218.png)
![2-bromo-4-{[cyclohexyl(methyl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B4999236.png)

![4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B4999254.png)
![1-(3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4999262.png)
![1-(4-ethyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4999277.png)

![isopropyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4999286.png)